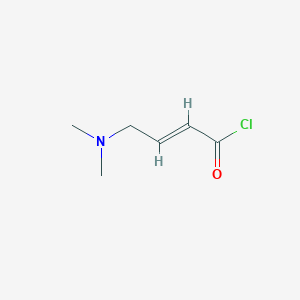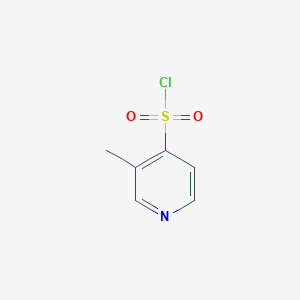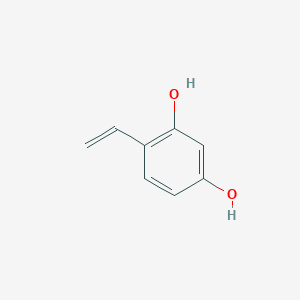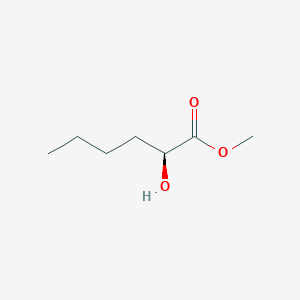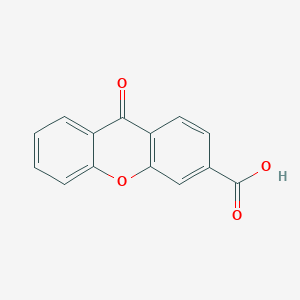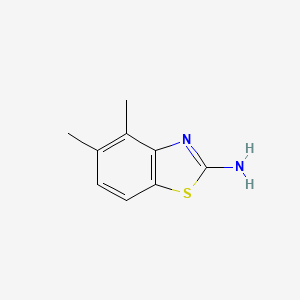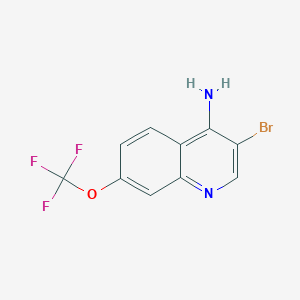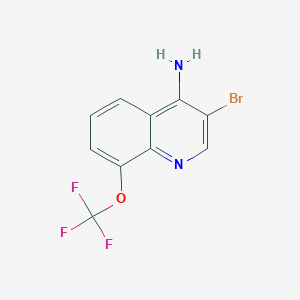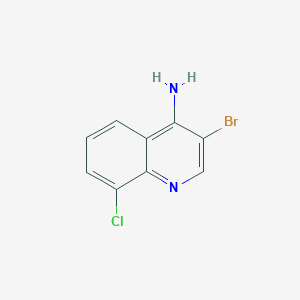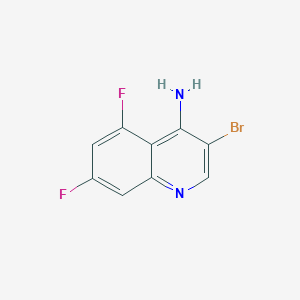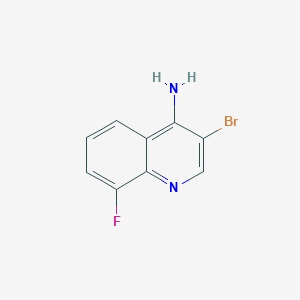
3-Bromo-8-fluoroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-8-fluoroquinolin-4-amine” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves various protocols such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with bromine and fluorine substituents at the 3rd and 8th positions, respectively, and an amine group at the 4th position . The molecular formula is C9H5BrFN .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 226.05 . The compound is a solid at room temperature .Mecanismo De Acción
The fluoroquinolones, a class of compounds that includes “3-Bromo-8-fluoroquinolin-4-amine”, interact with two bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes of these enzymes with DNA, complexes that block movement of the DNA-replication fork and thereby inhibit DNA replication .
Safety and Hazards
The safety data sheet for “3-Bromo-8-fluoroquinolin-4-amine” indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for “3-Bromo-8-fluoroquinolin-4-amine” and other quinoline derivatives could involve further exploration of their biological and pharmaceutical activities . Additionally, the development of new synthesis methods and the study of their interactions with various biological targets could be areas of future research .
Propiedades
Número CAS |
1065088-27-8 |
|---|---|
Fórmula molecular |
C9H6BrFN2 |
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
3-bromo-8-fluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13) |
Clave InChI |
VGBXNIFPLUYCGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)Br)N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3183938.png)
![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)

